2-Cyclopropyl-1,3-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGASVBATYMYOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90708462 | |
| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-29-3 | |
| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conformational Analysis and Molecular Dynamics of 2 Cyclopropyl 1,3 Dimethylbenzene
Preferred Conformational States of the Cyclopropyl-Aryl Bond
The orientation of the cyclopropyl (B3062369) group in relation to the aromatic ring in cyclopropylarenes is a topic of significant interest. In the parent compound, cyclopropylbenzene (B146485), the most stable conformation is the "bisected" form, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene (B151609) ring. However, the introduction of bulky ortho-substituents, such as the two methyl groups in 2-cyclopropyl-1,3-dimethylbenzene, dramatically alters this preference.
Spectroscopic Probes for Solution-Phase Conformation (e.g., Long-Range Spin-Spin Coupling Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. Specifically, the analysis of long-range spin-spin coupling constants between protons on the cyclopropyl ring and the aromatic ring can provide valuable insights. Schaefer's "J method" has been employed to demonstrate that this compound in solution preferentially adopts a "perpendicular" conformation. cdnsciencepub.com In this arrangement, the torsional angle (Θ) between the C(1)-H bond of the cyclopropyl group and the plane of the benzene ring is 90°. cdnsciencepub.com
This is in stark contrast to cyclopropylbenzene, which favors the bisected conformation (Θ = 0°). cdnsciencepub.com The measured long-range coupling constant, ⁶J(H-α,H-para), in this compound was found to be -0.85 ± 0.01 Hz in both carbon disulfide and acetone (B3395972) solutions. cdnsciencepub.com This value is indicative of the perpendicular ground state conformation. cdnsciencepub.com
The underlying principle of this technique lies in the fact that the magnitude of the long-range coupling is dependent on the dihedral angle between the coupled nuclei. researchgate.net The π-electron system of the benzene ring plays a crucial role in transmitting the spin information between the protons. researchgate.netrsc.org
Quantum Chemical Investigations of Conformational Energetics (e.g., Ab Initio and Semiempirical Molecular Orbital Theory)
Computational chemistry provides a theoretical framework to complement experimental findings. Both ab initio and semiempirical molecular orbital calculations have been used to investigate the conformational energetics of this compound. These calculations corroborate the experimental evidence, confirming that the introduction of two ortho-methyl groups effectively inverts the ground and transition state conformations observed in cyclopropylbenzene. cdnsciencepub.com
Ab initio calculations using STO-3G and 6-31G* basis sets, as well as semiempirical AM1 methods, all predict a preference for the perpendicular conformation. cdnsciencepub.com The calculations show a relatively flat energy minimum between 60° and 90°, with the absolute minimum often found around a torsional angle of 75°. cdnsciencepub.com
Internal Rotation Barriers and Torsional Potentials
The energy required to rotate the cyclopropyl group around the bond connecting it to the benzene ring is known as the internal rotation barrier. This barrier provides a quantitative measure of the steric and electronic interactions that dictate the conformational preferences of the molecule.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Barrier Determination
Dynamic NMR (DNMR) spectroscopy is a key experimental technique for measuring the rates of conformational exchange processes, and thus determining the energy barriers to internal rotation. For this compound, the barrier to rotation about the cyclopropyl-aryl bond was determined to be 6.4 kJ/mol, derived from the long-range coupling constant. cdnsciencepub.com
In a related, more sterically hindered compound, 2-cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene, DNMR studies at low temperatures (around -140°C) were necessary to observe the exchange-broadened spectra resulting from slow rotation of the cyclopropyl group. cdnsciencepub.com For this molecule, the rotational barrier was estimated to be significantly higher, near 28 kJ/mol. cdnsciencepub.com This highlights the substantial impact of additional bulky substituents on the rotational dynamics.
Computational Modeling of Rotational Energy Surfaces (e.g., Molecular Mechanics and Quantum Chemical Calculations)
Computational methods are instrumental in mapping the potential energy surface for the internal rotation of the cyclopropyl group. These calculations can provide detailed information about the energy of the molecule as a function of the torsional angle.
For this compound, ab initio calculations with STO-3G and 6-31G* basis sets yielded rotational barriers of 6.8 and 7.3 kJ/mol, respectively. cdnsciencepub.com These values are in good agreement with the experimentally determined barrier of 6.4 kJ/mol. cdnsciencepub.com The semiempirical AM1 method predicted a similar shape for the rotational barrier but overestimated its magnitude. cdnsciencepub.com
Molecular mechanics computations, such as those using the MM3 force field, have been employed to understand the increase in the rotational barrier in more substituted systems. cdnsciencepub.com These calculations suggest that the buttressing effect of adjacent substituents significantly contributes to the higher rotational barrier observed in compounds like 2-cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene. cdnsciencepub.com
| Method | Rotational Barrier (kJ/mol) |
|---|---|
| Experimental (J method) | 6.4 |
| Ab Initio (STO-3G) | 6.8 |
| Ab Initio (6-31G*) | 7.3 |
Stereoelectronic and Steric Modulations of Rotational Dynamics by Ortho-Substituents
The conformational and rotational dynamics of this compound are a direct consequence of the interplay between stereoelectronic and steric effects. Stereoelectronic effects refer to the influence of orbital alignment on molecular geometry and stability. baranlab.orgyoutube.com In cyclopropylarenes, the Walsh orbitals of the cyclopropyl ring can interact with the π-system of the benzene ring. epfl.ch
In the unsubstituted cyclopropylbenzene, the bisected conformation allows for maximal overlap between the p-like Walsh orbitals and the aromatic π-orbitals, leading to stabilization. epfl.ch However, the presence of two ortho-methyl groups in this compound introduces significant steric hindrance. This steric repulsion between the methyl groups and the cyclopropyl ring destabilizes the bisected conformation, forcing the molecule to adopt the perpendicular arrangement as its lowest energy state. cdnsciencepub.com This effectively overrides the stereoelectronic preference observed in the parent compound. The increased rotational barrier in more heavily substituted analogs further underscores the dominant role of steric interactions in dictating the rotational dynamics of these systems. cdnsciencepub.com
Stereochemical Consequences of Conformational Preferences in this compound
The spatial arrangement of the cyclopropyl group relative to the plane of the dimethylbenzene ring is not random. The rotation around the single bond connecting the cyclopropyl ring to the benzene ring is hindered, leading to distinct, energetically favorable conformations. These conformational preferences have significant stereochemical implications, influencing the molecule's symmetry and potential for chirality.
Preferred Conformations and Rotational Barriers
Based on studies of similar cyclopropyl-substituted aromatic systems, the cyclopropyl group in this compound is expected to adopt a bisected conformation . In this arrangement, the methine C-H bond of the cyclopropyl carbon directly attached to the benzene ring lies in the same plane as the aromatic ring. This orientation maximizes the electronic interaction between the cyclopropyl's Walsh orbitals and the π-system of the benzene ring, a stabilizing interaction.
However, the presence of two methyl groups at the ortho positions (positions 1 and 3) to the cyclopropyl substituent introduces significant steric hindrance. This steric clash with the cyclopropyl ring's methylene (B1212753) hydrogens influences which bisected conformation is preferred and the energy barrier to rotation between conformations.
Two primary bisected conformations can be envisioned:
Bisected-syn: The methine hydrogen of the cyclopropyl group points towards one of the methyl groups.
Bisected-anti: The methine hydrogen of the cyclopropyl group points away from the methyl groups.
Due to the steric repulsion between the cyclopropyl hydrogens and the methyl groups, a "skewed" or "gauche" conformation, where the cyclopropyl group is rotated out of the bisected plane, is likely to be the global energy minimum. The rotation from one skewed conformation to another would proceed through a higher-energy transition state, likely a fully eclipsed conformation.
| Parameter | Estimated Value/Description | Basis of Estimation |
| Preferred Conformation | Skewed-bisected | Minimization of steric interactions between cyclopropyl and methyl groups, while maintaining favorable electronic interactions. |
| Dihedral Angle (Cortho-Cipso-Ccyclopropyl-H) | Approximately ±30° from a fully bisected (0°) conformation | Inferred from studies on sterically hindered, ortho-substituted cyclopropylarenes. |
| Estimated Rotational Barrier | 4-8 kcal/mol | Analogous to rotational barriers in other ortho-substituted cyclopropylbenzenes where steric hindrance is a dominant factor. |
This table presents estimated values based on principles from related compounds due to the absence of direct experimental data for this compound.
Chirality and Stereoisomerism
The conformational preferences of the cyclopropyl group in this compound have direct consequences for the molecule's chirality.
Planar Chirality: If the rotation of the cyclopropyl group is sufficiently restricted, the molecule can exhibit planar chirality. This arises because the plane of the benzene ring becomes a chiral plane due to the out-of-plane cyclopropyl group and the substitution pattern. For planar chirality to be resolved at room temperature, the rotational barrier must be high enough to prevent racemization (interconversion of enantiomers), typically greater than 20-25 kcal/mol. Given the estimated lower rotational barrier, stable atropisomers of this compound are unlikely at room temperature.
Point Chirality: The cyclopropyl ring itself contains a stereocenter at the carbon atom attached to the benzene ring. However, since the other two substituents on this carbon are part of a symmetrical methylene group within the cyclopropane (B1198618) ring, this does not lead to enantiomers unless the substitution on the benzene ring or the cyclopropane ring itself creates the necessary asymmetry.
The molecule as a whole possesses a plane of symmetry that bisects the cyclopropyl ring and passes through the C2-C5 axis of the benzene ring, only if the cyclopropyl group is in a perfectly bisected conformation. However, in the more likely skewed conformation, this plane of symmetry is lost, and the molecule becomes chiral. The rapid interconversion between the two mirror-image skewed conformations at room temperature would mean that the compound is a racemic mixture that cannot be separated into its constituent enantiomers.
Advanced Synthetic Methodologies and Strategic Preparations of 2 Cyclopropyl 1,3 Dimethylbenzene and Its Analogs
Foundational Synthetic Routes to Substituted Arylcyclopropanes
The construction of arylcyclopropanes has evolved significantly from classical methods to modern catalytic cross-coupling reactions. Historically, methods relied on intramolecular cyclization or the addition of carbenes to styrenes. However, contemporary organic synthesis favors more versatile and efficient strategies, particularly those employing transition metal catalysis.
Palladium- and nickel-catalyzed cross-coupling reactions represent a cornerstone for forging the crucial aryl-cyclopropyl bond. The Suzuki-Miyaura coupling, for instance, allows for the reaction of aryl halides or triflates with potassium cyclopropyltrifluoroborate, providing a reliable route to various substituted arylcyclopropanes. organic-chemistry.org Similarly, nickel-catalyzed reductive cross-coupling protocols have been developed, using simple Ni(II) precatalysts to couple aryl bromides with bromocyclopropane. researchgate.net Another effective approach involves the Kumada coupling, which utilizes cyclopropyl (B3062369) Grignard reagents (e.g., cyclopropylmagnesium bromide) in conjunction with a palladium or nickel catalyst to react with aryl halides. organic-chemistry.org The efficiency of these reactions can often be enhanced by the addition of co-catalysts or additives, such as zinc bromide in certain palladium-catalyzed systems. organic-chemistry.org These foundational methods provide a robust platform for accessing a wide array of arylcyclopropane structures, setting the stage for more complex and targeted syntheses. organic-chemistry.orgresearchgate.net
Targeted Synthesis of 2-Cyclopropyl-1,3-dimethylbenzene and Related Structural Motifs
While general methods provide broad access to arylcyclopropanes, the synthesis of specific isomers like this compound requires tailored strategies. The substitution pattern on the aromatic ring dictates the choice of starting materials and synthetic design. One potential route involves the cross-coupling of 2-bromo-1,3-dimethylbenzene with a cyclopropyl organometallic reagent. A related structure, 2-cyclopropyl-5-(cyclopropylmethoxy)-1,3-dimethylbenzene, has been synthesized, demonstrating the feasibility of constructing such sterically hindered systems. epfl.ch The synthesis often involves multi-step sequences that may begin with precursors like substituted acetophenones or benzonitriles, such as 2-(3,5-dimethylphenyl)acetonitrile, which can be elaborated into the target framework. acs.org
Cyclopropanation Reactions: Mechanisms and Stereocontrol
Cyclopropanation of an alkene is a direct method for forming the three-membered ring. The mechanism and stereochemical outcome are highly dependent on the chosen reagent and conditions. masterorganicchemistry.com
Key Cyclopropanation Methods:
Simmons-Smith Reaction: This method utilizes a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), which adds to an alkene. The reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane (B1198618) product; a cis-alkene yields a cis-substituted cyclopropane, and a trans-alkene yields a trans product. masterorganicchemistry.comyoutube.com The mechanism is considered a concerted process where the carbenoid delivers the CH₂ group to the double bond in a single step. masterorganicchemistry.com
Carbene Addition: Free carbenes, such as methylene (B1212753) carbene (CH₂), can be generated by the photolysis of diazomethane (B1218177) (CH₂N₂) or by the alpha-elimination of a haloform (e.g., CHCl₃) with a strong base. masterorganicchemistry.comyoutube.com These highly reactive intermediates add to alkenes to form cyclopropanes. masterorganicchemistry.com Like the Simmons-Smith reaction, the addition is typically stereospecific and proceeds through a concerted transition state. masterorganicchemistry.comyoutube.com
Metal-Catalyzed Cyclopropanation: Transition metals, particularly copper, rhodium, and iron, can catalyze the decomposition of diazo compounds to form metal carbenoids. nih.govchem-station.com These species are less reactive and more selective than free carbenes, offering better control over the reaction. The reaction is still generally stereospecific with respect to the alkene geometry. chem-station.com Recent advances include photoredox-catalyzed methods that can achieve stereoconvergent cyclopropanation, where both E- and Z-alkene isomers are converted to the same trans-cyclopropane product. nih.gov
The concerted nature of most cyclopropanation reactions is a key feature for stereocontrol, as it avoids intermediates with rotatable bonds that could lead to a loss of stereochemical information. masterorganicchemistry.com
Table 1: Comparison of Common Cyclopropanation Methods
| Method | Reagents | Key Intermediate | Mechanism | Stereochemistry |
|---|---|---|---|---|
| Simmons-Smith | CH₂I₂ + Zn(Cu) | Zinc Carbenoid | Concerted Addition | Stereospecific |
| Diazoalkane Photolysis | CH₂N₂ + hν | Free Carbene | Concerted Addition | Stereospecific |
| Haloform α-Elimination | CHX₃ + Strong Base | Dihalocarbene | Concerted Addition | Stereospecific |
| Metal Catalysis | Diazo Compound + Metal Catalyst (Cu, Rh, Fe) | Metal Carbenoid | Concerted Addition | Stereospecific |
Organometallic Approaches (e.g., Grignard Reagents in Cyclopropyl Ketone Synthesis, Palladium-Catalyzed Transformations)
Organometallic reagents are indispensable tools for constructing and functionalizing arylcyclopropanes.
Grignard Reagents: The Grignard reaction provides a classic method for carbon-carbon bond formation. organic-chemistry.org Cyclopropylmagnesium bromide can act as a nucleophile, adding to the carbonyl carbon of a ketone (such as a substituted acetophenone) to produce a tertiary alcohol after acidic workup. organic-chemistry.orgchegg.commasterorganicchemistry.com This alcohol can then undergo subsequent dehydration and hydrogenation steps to yield the final arylcyclopropane. Grignard reagents are also crucial in cross-coupling reactions, where they are coupled with aryl halides under palladium or nickel catalysis to form the aryl-cyclopropyl bond directly. organic-chemistry.org
Palladium-Catalyzed Transformations: Palladium catalysis offers a vast and versatile toolbox for arylcyclopropane synthesis. nih.gov These methods often exhibit high functional group tolerance and proceed under mild conditions.
Cross-Coupling: As mentioned, Pd catalysts are highly effective for coupling aryl halides or triflates with cyclopropyl organometallic reagents, including cyclopropylboronic acids and their derivatives (Suzuki coupling) or cyclopropyl Grignard reagents (Kumada coupling). organic-chemistry.orgacs.org
C-H Activation: A more advanced strategy involves the direct functionalization of C-H bonds. Palladium catalysts can mediate the arylation of a pre-existing cyclopropane ring, often guided by a directing group on the substrate. researchgate.netacs.org This approach allows for the late-stage introduction of aryl groups onto a cyclopropane scaffold.
Oxidative Activation: In certain contexts, palladium chloride can catalyze the intramolecular activation and cleavage of a cyclopropane ring, leading to the formation of heterocyclic derivatives. nih.gov While this involves ring-opening, it highlights the ability of palladium to interact with and activate the strained ring system. nih.gov
The choice of ligands is critical in these transformations, influencing catalyst stability, reactivity, and selectivity. acs.orgorganic-chemistry.org
Oxidative Functionalization and Direct C-H Activation in Arylcyclopropanes
Modern synthetic chemistry increasingly focuses on the direct functionalization of C-H bonds and oxidative transformations to build molecular complexity efficiently. Arylcyclopropanes are particularly interesting substrates for these reactions due to the unique reactivity of both the aromatic and cyclopropyl C-H bonds. researchgate.netnih.gov
Direct C-H Activation: Directing-group-assisted C-H activation has emerged as a powerful strategy for site-selective functionalization. acs.org In this approach, a coordinating group (such as a picolinamide (B142947) or an amine) on the substrate positions a metal catalyst (typically palladium) in close proximity to a specific C(sp³)–H bond on the cyclopropane ring, facilitating its cleavage and subsequent coupling with a partner, such as an aryl iodide or boronic acid. nih.govresearchgate.netacs.org This method allows for the precise construction of highly substituted cyclopropanes, including those with quaternary carbon centers. researchgate.net The enhanced sp²-character of cyclopropyl C-H bonds makes them more susceptible to this type of activation compared to typical alkane C-H bonds. researchgate.net
Oxidative Functionalization: Arylcyclopropanes can undergo oxidative reactions that either functionalize the molecule while preserving the ring or use the ring as a reactive handle for ring-opening transformations.
C-H Alkynylation: The direct C–H alkynylation of arylcyclopropanes can be achieved by generating aryl radical cations. nih.govrsc.org For instance, irradiating an arylcyclopropane with visible light in the presence of a hypervalent iodine reagent (ethynylbenziodoxolone) can lead to the selective alkynylation of the cyclopropyl C-H bond. nih.govrsc.org Interestingly, the substitution pattern on the aryl ring can completely switch the reaction's outcome from C-H functionalization to C-C bond cleavage. nih.gov
Oxidative Ring-Opening: Under electrochemical conditions, arylcyclopropanes can undergo single-electron oxidation to a radical cation, which is susceptible to nucleophilic attack. acs.org This can initiate a ring-opening cascade, leading to 1,3-difunctionalized products. For example, electrochemical oxidation in the presence of fluoride (B91410) and an alcohol can result in a 1,3-fluorooxygenation product. acs.org
Enantioselective and Diastereoselective Synthesis of Cyclopropyl-Containing Compounds
Controlling stereochemistry is paramount when synthesizing molecules for biological applications. Significant progress has been made in both enantioselective and diastereoselective approaches to cyclopropyl compounds.
Enantioselective Synthesis: Achieving high enantioselectivity typically requires a chiral catalyst or auxiliary.
Catalytic Asymmetric Cyclopropanation: Engineered enzymes, such as myoglobin-based carbene transferases, can catalyze highly enantioselective cyclopropanations of vinylarenes with diazo reagents, achieving up to 99% enantiomeric excess (ee). digitellinc.com Transition metal catalysts featuring chiral ligands are also widely used. For example, ruthenium complexes can catalyze the enantioselective cyclopropanation of potassium vinyltrifluoroborate. acs.org
Asymmetric C-H Activation: Palladium catalysts paired with chiral mono-N-protected amino acid ligands can perform enantioselective C(sp³)–H arylation of cyclopropanes, providing a powerful method for creating chiral cis-substituted cyclopropanecarboxylic acids. acs.org This strategy has also been extended to amine-directed C-H arylations. nih.gov
Photocatalytic Cycloadditions: Dual-catalyst systems, combining a chiral Lewis acid with a photoredox catalyst, have enabled enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones to construct densely functionalized and enantioenriched cyclopentanes. nih.gov
Diastereoselective Synthesis: Diastereoselectivity is often controlled by the inherent mechanism of the reaction or by substrate features.
Stereospecific Cyclopropanations: As discussed, many cyclopropanation reactions are stereospecific, providing excellent diastereocontrol based on the geometry of the starting alkene. masterorganicchemistry.comyoutube.com
Substrate-Controlled Reactions: The synthesis of cyclopropylamines from N-sulfinyl α-chloro ketimines with Grignard reagents shows high diastereoselectivity, which is dictated by the substrate's existing stereocenter. thieme-connect.de
Diastereodivergent Synthesis: Advanced methods allow for the synthesis of either diastereomer of a product from the same starting materials by simply modifying the reaction conditions or substrate engineering. For example, on-water [2+1] annulations of diazo compounds have been developed to achieve diastereodivergent synthesis of functionalized cyclopropanes with high selectivity. rsc.org
Table 2: Examples of Stereoselective Syntheses of Cyclopropyl Compounds
| Reaction Type | Catalyst/Reagent | Chiral Influence | Stereochemical Outcome | Ref. |
|---|---|---|---|---|
| Enzymatic Cyclopropanation | Engineered Myoglobin | Chiral pocket of enzyme | High Enantioselectivity (up to 99% ee) | digitellinc.com |
| Pd-Catalyzed C-H Arylation | Pd(II) + Chiral Amino Acid Ligand | Chiral Ligand | High Enantioselectivity | acs.org |
| Ru-Catalyzed Cyclopropanation | Ru-pybox catalyst | Chiral Ligand | High Enantioselectivity | acs.org |
| Grignard Addition | N-sulfinyl ketimine + Grignard reagent | Chiral Auxiliary (N-sulfinyl group) | High Diastereoselectivity | thieme-connect.de |
Design and Application of Novel Carbenoid Precursors for Cyclopropanation Reactions
The development of new carbene precursors is crucial for expanding the scope and improving the practicality of cyclopropanation reactions. While diazomethane and Simmons-Smith reagents are classic, modern research has introduced a variety of alternatives that offer improved safety, stability, and reactivity profiles. nih.govdigitellinc.comacs.org
Diazo Alternatives: To avoid the hazards of diazomethane, more stable diazo compounds like ethyl diazoacetate (EDA) are commonly used. acs.org Further innovation has led to sulfone-based diazo compounds, which serve as effective carbene precursors in enzyme-catalyzed reactions. digitellinc.com Bulky N-arylsulfonylhydrazones (e.g., N-2,4,6-triisopropylbenzenesulfonyl hydrazones) have also been designed to generate carbenes under milder conditions than their less bulky counterparts. acs.org
Non-Stabilized Carbene Precursors: A significant challenge has been the generation and use of non-stabilized carbenes (those lacking an adjacent electron-withdrawing group). Recent breakthroughs have shown that iron catalysts can facilitate cyclopropanation using simple aliphatic aldehydes as precursors for these highly reactive species. nih.govacs.org The reaction proceeds through a transient ketyl radical intermediate, enabling the coupling of a wide range of alkenes with non-stabilized alkyl carbenes. acs.org
Metal Carbenoids: The in-situ formation of metal carbenoids from a precursor and a metal catalyst is a central strategy. chem-station.com This approach tames the reactivity of the carbene, enhancing selectivity. Iron, rhodium, copper, and palladium are commonly used metals, each imparting different characteristics to the carbenoid and influencing the outcome of the cyclopropanation. nih.govchem-station.comnih.govacs.org
Electrophilic Intermediates: An alternative strategy that avoids carbenes altogether involves the reaction of alkenes with electrophilic intermediates generated from other sources. For example, thianthrene (B1682798) can be electrochemically oxidized to a dicationic species that reacts with alkenes, forming an intermediate that subsequently undergoes cyclopropanation with carbon pronucleophiles, such as malononitrile. nih.gov This method provides highly diastereoselective access to substituted cyclopropanes from inexpensive starting materials. nih.gov
The ongoing design of new precursors is driven by the need for safer, more scalable, and more versatile cyclopropanation protocols that can deliver a diverse range of complex cyclopropane-containing molecules.
Mechanistic Reactivity and Chemical Transformations of 2 Cyclopropyl 1,3 Dimethylbenzene
General Reactivity Profiles of Substituted Arylcyclopropane Systems
Substituted arylcyclopropane systems, such as 2-cyclopropyl-1,3-dimethylbenzene, exhibit a rich and varied chemical reactivity. The cyclopropane (B1198618) ring, with its significant ring strain of approximately 27.5 kcal/mol, behaves in some respects like a double bond, capable of undergoing addition reactions that lead to ring opening. masterorganicchemistry.commasterorganicchemistry.comutexas.edu This inherent strain makes the C-C bonds of the cyclopropane ring considerably weaker (around 65 kcal/mol) than typical C-C single bonds (80-85 kcal/mol). masterorganicchemistry.com
The reactivity of these systems is profoundly influenced by the nature of the substituents on both the aromatic ring and the cyclopropane ring itself. In the case of this compound, the two methyl groups on the benzene (B151609) ring are electron-donating, which can influence the electronic properties of the attached cyclopropyl (B3062369) group. Generally, arylcyclopropanes can undergo reactions initiated by electrophiles, nucleophiles, or radicals, often resulting in the cleavage of the three-membered ring. youtube.com The presence of an aryl group can stabilize adjacent radical or cationic intermediates that may form during these transformations. nih.gov
Cyclopropane Ring-Opening Reactions: Thermochemical and Kinetic Considerations
The opening of the cyclopropane ring is a thermodynamically favorable process due to the release of significant ring strain. rsc.org The isomerization of cyclopropane to propene, for instance, is an exothermic reaction, releasing approximately -33.0 kJ/mol of heat. researchgate.net This driving force underpins the diverse ring-opening reactions that arylcyclopropanes undergo.
Strategies for Strain-Released Ring-Opening
The release of ring strain is a primary driver for the reactivity of cyclopropanes. nih.gov While the strain energy of cyclopropane (27.5 kcal/mol) is nearly identical to that of cyclobutane (B1203170) (26.5 kcal/mol), cyclopropanes exhibit significantly higher reactivity in ring-opening reactions. nih.gov This is attributed to a greater relief of angle strain upon opening and favorable electronic factors. nih.gov
Strategies to induce ring-opening often involve the use of reagents that can form a stable intermediate following the cleavage of a C-C bond. These can include:
Electrophilic Addition: Acids like HBr can add to the cyclopropane ring, leading to a ring-opened product. youtube.com
Catalytic Hydrogenation: In the presence of a nickel catalyst, hydrogen can add across a C-C bond of the cyclopropane ring, resulting in its cleavage. youtube.com
Oxidative Addition: Transition metals can insert into a C-C bond of the cyclopropane ring, a process facilitated by the inherent ring strain. rsc.org
Directed C-H and C-C Bond Cleavage Modalities
Recent advancements in synthetic methodology have enabled the directed cleavage of specific C-H or C-C bonds within cyclopropyl systems. rsc.orgnih.gov These methods often employ directing groups that position a catalyst in proximity to the bond to be broken. For instance, transition metal-catalyzed reactions can achieve regioselective C-C bond activation in cyclopropanes. rsc.orgacs.org While specific examples for this compound are not prevalent in the literature, the principles can be extended. A directing group on the aromatic ring could potentially direct a catalyst to cleave a specific C-C bond of the cyclopropyl group or a C-H bond on the ring itself.
Photoredox catalysis has also emerged as a powerful tool for the C-C bond cleavage of arylcyclopropanes. nih.gov This method relies on the single-electron oxidation of the aryl motif, which, combined with the thermodynamic driving force of strain release, facilitates the cleavage of the otherwise inert cyclopropane framework. nih.gov
Radical-Mediated Cyclopropyl Fragmentations and Functionalizations
Cyclopropylmethyl radicals are known to undergo rapid ring-opening, a property that has been widely used as a mechanistic probe in chemical and enzymatic reactions. psu.edunih.gov The fragmentation of cyclopropylcarbinyl radicals, particularly when stabilized by an adjacent aryl group, occurs selectively to generate a radical on the alpha-carbon of the aryl group, leading to the formation of alkene derivatives. nih.gov This process provides a route to functionalized molecules from cyclopropane precursors.
The general scheme for radical-mediated ring-opening involves the formation of a cyclopropyl-substituted radical, which then undergoes rapid C-C bond cleavage to yield a more stable, ring-opened radical intermediate. nih.gov This intermediate can then participate in further reactions, such as cyclization or atom transfer, to afford the final product. nih.gov
Electrophilic and Metal-Catalyzed Functionalizations
Electrophilic Aromatic Substitution Patterns on the Dimethylbenzene Moiety
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methyl groups. libretexts.org In general, electrophilic attack on a substituted benzene ring is a two-step process involving the formation of a positively charged intermediate known as a benzenonium ion or σ-complex, followed by the loss of a proton to restore aromaticity. libretexts.orgmsu.edu
The directing effects of the substituents on the ring determine the position of the incoming electrophile. In 1,3-dimethylbenzene (m-xylene), the two methyl groups are ortho- and para-directing activators. libretexts.org They work in concert to direct incoming electrophiles to the positions ortho and para to both methyl groups. Specifically, for this compound, the two methyl groups at positions 1 and 3 will strongly activate the ring. The cyclopropyl group is also generally considered to be an ortho-, para-directing group, albeit a weaker activator than a methyl group.
Considering the combined directing effects of the two methyl groups and the cyclopropyl group, electrophilic substitution is most likely to occur at the 4- and 6-positions, which are ortho and para to the methyl groups and not sterically hindered by the cyclopropyl group. The 5-position is sterically hindered and electronically less favored.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating Groups | Directing Influence | Predicted Outcome |
| 4 | 1-CH₃ (para), 3-CH₃ (ortho) | Strongly activating | Major product |
| 6 | 1-CH₃ (ortho), 3-CH₃ (para) | Strongly activating | Major product |
| 5 | 1-CH₃ (meta), 3-CH₃ (meta) | Deactivated relative to other positions | Minor product |
Oxidative Alkynylation of Arylcyclopropanes
The oxidative functionalization of arylcyclopropanes has been a subject of intensive research, often proceeding through the formation of a radical cation intermediate. A significant breakthrough has been the development of the first oxidative C-H alkynylation of arylcyclopropanes. chemrxiv.org This reaction is promoted by irradiating ethynylbenziodoxolone (EBX) reagents with visible light. chemrxiv.org
A key finding is the dramatic influence of the substitution pattern on the aromatic ring, which can completely switch the reaction's outcome. nih.gov For most arylcyclopropanes, the reaction proceeds via a 1,3-oxyalkynylation, which involves the cleavage of a C-C bond of the cyclopropane ring. However, when the aryl group possesses two ortho substituents, as in this compound, the reaction pathway shifts exclusively to the alkynylation of the C-H bond at the benzylic position of the cyclopropane ring. chemrxiv.orgnih.gov
This remarkable switch in regioselectivity is attributed to the steric hindrance imposed by the ortho-methyl groups. Computational studies indicate that these groups favor a nearly barrierless C-H activation process. nih.gov The activating nature of the 2,6-dimethylphenyl group enables the selective functionalization of the cyclopropyl C-H bond even in the presence of other typically reactive sites, such as other benzylic or ethereal C-H bonds. chemrxiv.org The reaction is achieved without a catalyst, relying on the direct photoactivation of the hypervalent iodine reagent. nih.gov
Reaction Data: C-H vs. C-C Alkynylation of Arylcyclopropanes
| Arylcyclopropane Substrate | Reagent | Conditions | Major Product Type | Reference |
|---|---|---|---|---|
| Phenylcyclopropane | Ethynylbenziodoxolone (EBX) | Visible Light (440 nm) | C-C Cleavage (1,3-Oxyalkynylation) | chemrxiv.org |
| This compound | Ethynylbenziodoxolone (EBX) | Visible Light (440 nm) | C-H Alkynylation | chemrxiv.orgnih.gov |
Samarium Diiodide (SmI2)-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones
Samarium(II) diiodide (SmI₂), known as Kagan's reagent, is a powerful single-electron transfer reductant widely used in radical chemistry. rsc.orgrsc.org While many SmI₂-mediated reactions require stoichiometric amounts of the reagent, catalytic variants have been developed. One such process is the intermolecular radical coupling of aryl cyclopropyl ketones with alkynes to produce highly substituted cyclopentenes. rsc.orgrsc.org This reaction can operate with catalytic loadings of SmI₂ (as low as 15 mol%) without the need for a co-reductant to regenerate the active Sm(II) species. rsc.orgrsc.org
The mechanism is proposed to involve a radical relay. rsc.orgnih.gov A single electron transfer from SmI₂ to the ketone generates a ketyl radical, which then undergoes ring-opening of the cyclopropyl group. rsc.org This is followed by intermolecular coupling with an alkyne and subsequent cyclization to form the cyclopentene (B43876) ring. rsc.org
In the context of this compound, the relevant substrate for this reaction is its corresponding ketone derivative, cyclopropyl(2,6-dimethylphenyl)methanone. Computational and experimental studies have revealed that ortho-substituted phenyl cyclopropyl ketones exhibit superior reactivity in these SmI₂-catalyzed couplings. nih.govnih.gov This enhanced reactivity stems from a delicate balance of two key factors:
Moderate Conjugation : The aryl ring provides moderate electronic conjugation, which stabilizes the initial ketyl radical and promotes the fragmentation of the cyclopropyl ring. nih.govnih.gov
Pre-twisted Conformation : The steric bulk of the ortho-methyl groups forces the phenyl ring into a pre-twisted conformation. This conformational bias facilitates the crucial radical-trapping event by circumventing steric hindrance that might otherwise slow the reaction. nih.govnih.gov
This interplay between electronic stabilization and sterically enforced conformation makes ketones derived from this compound ideal substrates for this powerful cyclopentene synthesis. nih.gov
Reaction Data: SmI₂-Catalyzed Coupling of Cyclopropyl Ketones and Alkynes
| Ketone Substrate | Coupling Partner | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Cyclopropyl(2,6-dimethylphenyl)methanone | Aryl Alkyne | SmI₂ (15-25 mol%) | THF | Decorated Cyclopentene | rsc.orgrsc.org |
Palladium-Catalyzed C-C Bond Cleavage and Subsequent Cycloisomerization Pathways
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations, including the activation of strained ring systems. The C-C bonds of cyclopropanes can be cleaved by palladium catalysts, leading to various valuable synthetic intermediates. chemrxiv.org However, the reactivity in such processes is highly sensitive to the substrate's structure, particularly the substitution pattern.
For arylcyclopropanes with ortho substituents, such as this compound, palladium-catalyzed reactions that involve coordination to the aryl ring or the cyclopropyl group can be challenging. Studies on related systems have shown that steric hindrance from ortho substituents often has a detrimental effect on reaction efficiency. For example, in a palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes, the use of a substrate with an ortho-substituted aryl group led to a dramatic drop in the yield of the desired cyclopropane-fused γ-lactam product.
Similarly, in certain palladium-catalyzed asymmetric cycloadditions of vinylcyclopropanes, substrates bearing ortho substituents on the phenyl ring have been reported to produce poor yields. chemrxiv.org This suggests that the steric bulk of the two methyl groups in this compound would likely hinder the necessary oxidative addition or other key steps in a potential catalytic cycle involving C-C bond cleavage or cycloisomerization. The catalyst's ligands must be carefully chosen to accommodate such sterically demanding substrates, and even then, pathways may be impeded. While palladium can catalyze the C-C bond cleavage of various cyclopropane derivatives, including cyclopropanols and N-cyclopropyl acylhydrazones, the direct and efficient cycloisomerization of this compound via this pathway remains a significant synthetic challenge due to steric constraints. nih.gov
Regiochemical and Stereochemical Control in Reactions Involving the Cyclopropyl Group
The substitution pattern of this compound exerts profound control over the regiochemistry and stereochemistry of its reactions. The ortho-methyl groups are not merely passive spectators but actively direct the course of chemical transformations.
Regiochemical Control : Regioselectivity refers to the preference for bond making or breaking at one position over other possibilities. wikipedia.org A prime example of this control is the oxidative alkynylation reaction discussed previously (Section 4.3.2). While typical arylcyclopropanes undergo C-C bond cleavage to give 1,3-difunctionalized products, the presence of the two ortho-methyl groups in this compound completely redirects the reaction. chemrxiv.orgnih.gov The steric shield provided by these groups makes the C-C bond less accessible and, as computational studies suggest, lowers the activation barrier for abstracting a proton from the cyclopropyl C-H bond. nih.gov This results in the highly regioselective formation of the C-H alkynylation product, demonstrating a clear case where steric factors dictate the site of reactivity. chemrxiv.org
Stereochemical Control : Stereochemistry involves the spatial arrangement of atoms in molecules. The 2,6-disubstituted aryl group in this compound significantly influences the molecule's conformation, which in turn affects its reactivity. X-ray crystallography and NMR studies on related systems have shown that 2,6-disubstituted aryl groups have a strong preference to control the conformation of adjacent acyclic C-C bonds. This effect can enforce specific spatial relationships between substituents, influencing the stereochemical outcome of reactions.
Advanced Spectroscopic Characterization and Mechanistic Elucidation of 2 Cyclopropyl 1,3 Dimethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 2-cyclopropyl-1,3-dimethylbenzene, offering deep insights into its molecular structure and dynamics.
Comprehensive ¹H and ¹³C NMR for Structural Elucidation
The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structural composition.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum, the aromatic protons of the 1,3-dimethylbenzene (m-xylene) moiety typically appear in the range of δ 6.5-7.5 ppm. docbrown.infodocbrown.info For this compound, the presence of the cyclopropyl (B3062369) group and two methyl groups influences the chemical shifts of the aromatic protons due to electronic and steric effects. nih.govmodgraph.co.uk The two methyl groups on the benzene (B151609) ring exhibit a characteristic singlet peak. docbrown.info The protons of the cyclopropyl group itself resonate at significantly higher field, typically between δ 0.5 and 2.0 ppm. chemicalbook.com The methine proton of the cyclopropyl group directly attached to the aromatic ring will show a distinct chemical shift compared to the methylene (B1212753) protons of the cyclopropyl ring. chemicalbook.com
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum further confirms the structure. Aromatic carbons are observed in the downfield region, typically between δ 120 and 150 ppm. docbrown.infodocbrown.info The carbon atoms of the two methyl groups attached to the benzene ring will have a chemical shift in the range of δ 20-25 ppm. docbrown.info The carbons of the cyclopropyl ring are characteristically found at a very high field, often below δ 20 ppm, and can even have negative chemical shifts in some cases. docbrown.info The ipso-carbon of the benzene ring attached to the cyclopropyl group will have a specific chemical shift influenced by the substituent. docbrown.infochemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 125 - 130 |
| Aromatic C-CH₃ | - | 135 - 140 |
| Aromatic C-Cyclopropyl | - | 140 - 145 |
| Cyclopropyl CH | 1.8 - 2.2 | 15 - 20 |
| Cyclopropyl CH₂ | 0.6 - 1.0 | 8 - 12 |
| Methyl CH₃ | 2.3 - 2.5 | 20 - 22 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Dynamic NMR Spectroscopy for Probing Conformational Exchange and Rotational Barriers
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules, such as the rotation of the cyclopropyl group relative to the benzene ring in this compound. youtube.com
Arylcyclopropanes are known to favor a bisected conformation, which allows for optimal overlap between the Walsh orbitals of the cyclopropane (B1198618) ring and the π-system of the benzene ring. epfl.ch However, the presence of two ortho-methyl groups in this compound introduces steric hindrance, which can affect the preferred conformation and the barrier to rotation around the C(aryl)-C(cyclopropyl) bond. rsc.org
At ambient temperatures, the rotation around this bond may be fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons near the point of rotation. youtube.com As the temperature is lowered, the rotation can be slowed, leading to the decoalescence of these signals into distinct resonances for each conformer. youtube.com By analyzing the line shapes of the spectra at various temperatures, it is possible to determine the rate of exchange and the activation energy (rotational barrier) for this process. youtube.com This information is crucial for understanding the steric and electronic interactions that govern the molecule's three-dimensional structure and reactivity.
Application of 2D NMR Techniques (e.g., COSY, NOESY, HMBC) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound and confirming its connectivity. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show correlations between the methine proton of the cyclopropyl group and its adjacent methylene protons. It would also help in assigning the aromatic protons by showing their through-bond coupling relationships. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. youtube.com For this compound, NOESY can reveal through-space interactions between the cyclopropyl protons and the protons of the ortho-methyl groups, confirming their proximity and providing insights into the preferred rotational conformation of the cyclopropyl group. youtube.com
Quantitative NMR for Reaction Monitoring and Yield Determination
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance without the need for a calibration curve of the analyte. ox.ac.uknih.gov In the context of this compound, qNMR can be employed to monitor the progress of its synthesis and to accurately determine the reaction yield. nih.govrsc.org
The method involves adding a known amount of an internal standard to the NMR sample. ox.ac.uk The integral of a well-resolved signal from the analyte (this compound) is compared to the integral of a signal from the internal standard. ox.ac.uk By knowing the number of protons contributing to each signal and the molar mass of both the analyte and the standard, the absolute quantity of the product can be calculated. nih.gov This technique is particularly valuable for obtaining reliable yield data, especially when isolation of the pure product is challenging. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. nih.gov
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features. These include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and cyclopropyl groups, appearing just below 3000 cm⁻¹.
C=C stretching vibrations: Within the aromatic ring, usually found in the 1450-1600 cm⁻¹ region.
Cyclopropane ring vibrations: The C-H bonds of the cyclopropane ring often show a characteristic absorption band around 3100-3000 cm⁻¹, and the ring itself has characteristic "breathing" modes.
Methyl group deformations: Bending vibrations for the methyl groups appear in the 1375-1450 cm⁻¹ range.
Raman Spectroscopy:
Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" vibration of the benzene ring is often a strong band in the Raman spectrum. The vibrations of the cyclopropane ring are also readily observed.
Conformational changes, such as the rotation of the cyclopropyl group, can lead to subtle shifts in the vibrational frequencies or changes in the relative intensities of certain bands in both IR and Raman spectra. epfl.ch
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Support of Structural Confirmation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.govnist.gov
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. docbrown.info The fragmentation pattern provides a fingerprint of the molecule's structure. miamioh.eduyoutube.com Common fragmentation pathways for alkylbenzenes involve the loss of a methyl group to form a stable benzylic-type cation. core.ac.uk For this compound, characteristic fragmentation patterns would include:
Loss of a methyl radical (•CH₃): Leading to an [M-15]⁺ ion.
Loss of an ethyl group (•C₂H₅): Resulting from rearrangement and cleavage of the cyclopropyl ring, leading to an [M-29]⁺ ion.
Formation of a tropylium (B1234903) ion: A common rearrangement for alkylbenzenes, leading to a prominent peak at m/z 91. core.ac.uk
Cleavage of the cyclopropyl ring: This can lead to a variety of fragment ions, providing further evidence for the presence of this group. researchgate.net
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the chemical formula of this compound. docbrown.info
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 146 | [C₁₁H₁₄]⁺ | (Molecular Ion) |
| 131 | [C₁₀H₁₁]⁺ | •CH₃ |
| 117 | [C₉H₉]⁺ | •C₂H₅ |
| 91 | [C₇H₇]⁺ | •C₄H₇ |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology, materials science, and natural product chemistry. For a chiral molecule like this compound, which possesses a stereogenic center at the point of attachment of the cyclopropyl group to the benzene ring, chiroptical spectroscopic methods provide a powerful tool for the unambiguous assignment of its three-dimensional structure. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
The primary chiroptical methods used for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Both are spectroscopic techniques that measure the difference in absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com A non-zero signal, represented as a positive or negative band in the spectrum, is indicative of a chiral molecule. bruker.com For a pair of enantiomers, the spectra are perfect mirror images of each other. nih.gov
The modern approach to absolute configuration assignment using chiroptical spectroscopy involves a synergistic combination of experimental measurements and quantum chemical calculations. schrodinger.comresearchgate.net The general workflow is as follows:
Experimental Spectrum Acquisition: The ECD or VCD spectrum of the chiral analyte, in this case, a specific enantiomer of this compound, is recorded. The choice of solvent can be crucial and may influence the conformational equilibrium of the molecule. schrodinger.com
Computational Modeling: A conformational search of the molecule is performed to identify all low-energy conformers. For each of these conformers, the chiroptical spectra (ECD and/or VCD) are calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). thieme-connect.de
Spectral Averaging: The calculated spectra of the individual conformers are then averaged based on their predicted Boltzmann population to generate a theoretical spectrum for a chosen enantiomer (e.g., the (R)-enantiomer).
Comparison and Assignment: The experimentally measured spectrum is compared with the computationally predicted spectrum. A good agreement between the experimental spectrum and the calculated spectrum for the (R)-enantiomer allows for the assignment of the absolute configuration as (R). Conversely, if the experimental spectrum is a mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S).
For a molecule like this compound, the chromophore is the substituted benzene ring. The electronic transitions of this aromatic system, typically occurring in the ultraviolet (UV) region of the electromagnetic spectrum, would be the focus of ECD spectroscopy. The Cotton effects observed in the ECD spectrum are highly sensitive to the chiral perturbation of the aromatic chromophore by the cyclopropyl group.
VCD spectroscopy, on the other hand, probes the chirality of the molecule through its vibrational transitions in the infrared (IR) region. bruker.com This technique can be particularly powerful as it provides a larger number of bands across the mid-IR range, offering a rich fingerprint of the molecule's stereochemistry. The signs and intensities of the VCD bands are dependent on the three-dimensional arrangement of the atoms, making it an excellent method for absolute configuration determination.
To illustrate the expected data from such an analysis, a hypothetical data table for the theoretical VCD and ECD spectra of (R)-2-cyclopropyl-1,3-dimethylbenzene is presented below. These values are representative and would be obtained from DFT calculations.
| Computational Method | Transition | **Calculated Wavelength (nm) / Wavenumber (cm⁻¹) ** | Calculated Rotational/Dipole Strength |
| ECD (DFT/B3LYP) | π → π | 265 | +15.2 |
| π → π | 220 | -25.8 | |
| π → π* | 195 | +10.5 | |
| VCD (DFT/B3LYP) | C-H stretch (aromatic) | 3050 | +5.3 |
| C-H stretch (cyclopropyl) | 2980 | -8.1 | |
| C-C stretch (ring) | 1600 | +12.4 | |
| C-H bend (methyl) | 1450 | -9.7 |
In a real-world scenario, the experimental spectra would be recorded and compared to this theoretical data. A visual comparison, often aided by spectral correlation software, would then lead to a confident assignment of the absolute configuration of the this compound enantiomer .
Applications of 2 Cyclopropyl 1,3 Dimethylbenzene and Its Derivatives in Advanced Organic Synthesis
Role as Versatile Synthetic Building Blocks for Complex Molecules
The cyclopropyl (B3062369) group in 2-cyclopropyl-1,3-dimethylbenzene and its analogues can act as a reactive handle, participating in a variety of chemical transformations to construct more intricate molecular architectures. While specific research on the direct application of this compound as a building block is not extensively documented, the reactivity of structurally similar arylcyclopropanes provides insight into its potential synthetic utility.
Donor-acceptor cyclopropanes, which can be conceptually derived from functionalized this compound, are particularly versatile intermediates. For instance, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones provides a general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov These compounds can then serve as precursors to a wide array of bioactive molecules.
A notable example that highlights the reactivity of a closely related structure is the palladium-catalyzed coupling of methyl bicyclopropylidenecarboxylate with 2,6-dimethylphenyl iodide. This reaction yields a mixture of stable regioisomeric allylidenecyclopropane derivatives, which can subsequently undergo reactions such as Diels-Alder cycloadditions to form complex spirocyclic systems. researchgate.net
| Reactants | Reaction Type | Product(s) | Significance | Reference |
| Methyl bicyclopropylidenecarboxylate, 2,6-Dimethylphenyl iodide | Palladium-catalyzed cross-coupling | Regioisomeric allylidenecyclopropane derivatives | Formation of stable intermediates for further elaboration. | researchgate.net |
| 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes | Various | Bioactive compounds | Demonstrates the utility of functionalized arylcyclopropanes as building blocks. | nih.gov |
The development of methods for the synthesis of such cyclopropane-containing building blocks is an active area of research. For example, a general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones, allowing for the preparation of a diverse range of hydroxy-substituted cyclopropanes that are promising for the synthesis of various bioactive compounds. nih.gov
Precursors for the Preparation of Advanced Organic Materials
The unique electronic and photophysical properties of arylcyclopropanes make them attractive candidates for the development of advanced organic materials. While direct polymerization or material synthesis from this compound is not widely reported, analogous systems demonstrate the potential of this structural motif.
For instance, substituted and highly colored pentafulvenes, which can incorporate a cyclopropyl group, are of interest for their unique optical and thermal properties and their potential use in electronic applications. The synthesis and crystal structure of 6-cyclopropyl-1,3-diphenylfulvene has been reported, highlighting the potential for incorporating cyclopropylarenes into photoactive materials. nih.gov
Furthermore, patents have disclosed the use of cycloalkyl(trifluoromethyl)benzenes as components in fine chemicals, medical and agrochemical materials, resin and plastic materials, electronic information materials, and optical materials. justia.com This suggests that derivatives of this compound could potentially be explored for similar applications.
| Compound/Derivative Family | Potential Application Area | Key Properties/Features | Reference |
| 6-Cyclopropyl-1,3-diphenylfulvene | Electronic materials | Unique optical and thermal properties | nih.gov |
| Cycloalkyl(trifluoromethyl)benzenes | Fine chemicals, resins, electronic materials | Versatile building blocks for materials | justia.com |
Intermediates in the Development of New Chemical Entities
A significant example is the use of 2-(3,5-dimethylphenyl)acetonitrile, a structurally related compound, in the synthesis of a novel class of inositol (B14025) phosphate (B84403) multikinase (IPMK) inhibitors. In this work, a ring formation reaction between 2-(3,5-dimethylphenyl)acetonitrile and 5-(4-nitrophenyl)-1H-tetrazole was a key step in producing a potent inhibitor. acs.org Further optimization of this lead compound, which retained the 3,5-dimethylphenyl group, led to the development of compounds with improved pharmacokinetic properties. acs.org
| Starting Material/Intermediate | Target Molecule Class | Therapeutic Area | Key Synthetic Step | Reference |
| 2-(3,5-Dimethylphenyl)acetonitrile | Inositol Phosphate Multikinase (IPMK) Inhibitors | Oncology | Ring formation with a tetrazole derivative | acs.org |
| 2,2-Dihalo-3,3-dimethylcyclopropylmethyl derivatives | Fungicides | Agrochemicals | Synthesis of fungicidally active compounds | google.com |
Another area where cyclopropane (B1198618) derivatives are crucial is in the development of agrochemicals. A patent describes 2,2-dihalogeno-3,3-dimethylcyclopropylmethyl derivatives as intermediates for the synthesis of biologically active substances, including insecticides and fungicides. google.com These examples underscore the importance of the substituted cyclopropane motif in accessing novel and useful chemical entities.
Future Research Directions and Emerging Paradigms in 2 Cyclopropyl 1,3 Dimethylbenzene Chemistry
Innovation in Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on environmental responsibility is driving the development of sustainable and green synthetic methodologies. For 2-cyclopropyl-1,3-dimethylbenzene, future research will likely prioritize the creation of synthesis pathways that are not only efficient but also environmentally benign.
One promising avenue is the application of Corey-Chaykovsky cyclopropanation . This method, which utilizes a sulfonium (B1226848) ylide generated in situ from trimethylsulfoxonium (B8643921) iodide, offers a robust way to introduce the cyclopropyl (B3062369) ring. acs.org Future work could focus on optimizing this reaction to use catalytic amounts of reagents and minimizing waste streams, potentially through the development of recyclable ylide precursors.
Another key area for innovation lies in transition metal-catalyzed cross-coupling reactions . Palladium-catalyzed reactions, for instance, can be employed to couple cyclopropylboron reagents with aryl halides or triflates, providing a versatile route to substituted cyclopropylarenes like this compound. The future in this domain will involve the design of more active and selective catalysts, including those based on earth-abundant metals, to reduce reliance on precious metals like palladium. Furthermore, exploring direct C-H activation/cyclopropanation strategies on the 1,3-dimethylbenzene core would represent a significant leap forward in atom economy and step efficiency.
The principles of green chemistry that will likely guide future synthetic innovations for this compound are summarized in the table below.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Development of addition and C-H functionalization reactions that incorporate a majority of the reactant atoms into the final product. |
| Use of Catalysis | Design of highly efficient and recyclable catalysts to minimize reagent use and waste generation. |
| Benign Solvents/Reagents | Replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. |
| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the aromatic ring or the cyclopropyl group. |
Discovery of Novel Reactivity Patterns and Catalytic Systems
The strained three-membered ring of the cyclopropyl group in this compound imparts unique reactivity that is ripe for exploration. Future research will undoubtedly focus on uncovering new transformations and the catalytic systems that can mediate them.
Transition metal-mediated reactions are a cornerstone of this exploration. The interaction of transition metals with the C-C bonds of the cyclopropane (B1198618) ring can lead to the formation of metallacyclobutane intermediates. These intermediates can then undergo a variety of transformations, leading to ring-opening functionalization or the construction of more complex molecular architectures. Future work will likely involve a broader screening of transition metal catalysts to unlock novel reactivity pathways.
The formation of radical cations is another intriguing aspect of cyclopropylarene chemistry. Oxidative functionalization can generate radical cation intermediates, which can then be trapped by nucleophiles. This "deconstructive functionalization" allows for the introduction of new functional groups with a high degree of control. Investigating the electrochemical and photochemical generation of these radical cations could lead to more sustainable and selective transformations.
The table below outlines potential areas for the discovery of novel reactivity.
| Reactivity Pattern | Catalytic System / Method | Potential Outcome |
| Ring-Opening Cross-Coupling | Nickel or Iron-based catalysts | Formation of functionalized alkylbenzene derivatives. |
| [3+2] Cycloadditions | Lewis or Brønsted acid catalysis | Synthesis of five-membered carbocyclic and heterocyclic rings. |
| Asymmetric Transformations | Chiral transition metal complexes | Enantioselective functionalization of the cyclopropyl ring or the aromatic core. |
| Photoredox Catalysis | Organic dyes or iridium complexes | Mild and selective C-H functionalization and ring-opening reactions. |
Advancements in Multiscale Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical phenomena. For this compound, multiscale computational modeling offers a powerful lens through which to investigate its structure, properties, and reactivity at various levels of theory. techscience.com
Density Functional Theory (DFT) will continue to be a workhorse for calculating the electronic structure, geometric parameters, and reaction energetics of this compound and its derivatives. manchester.ac.uk These calculations can provide valuable insights into reaction mechanisms and help in the rational design of catalysts. Future advancements will focus on developing more accurate and computationally efficient functionals, particularly for describing the subtle electronic effects of the cyclopropyl group.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in different environments. chemrxiv.org This is particularly relevant for understanding its behavior in solution or its interaction with biological macromolecules. The development of more accurate force fields will be crucial for enhancing the predictive power of these simulations.
The synergy of different computational methods is at the heart of multiscale modeling. techscience.com For instance, quantum mechanics/molecular mechanics (QM/MM) methods can be used to study enzymatic reactions involving this compound, where the reactive center is treated with a high level of quantum theory while the surrounding protein environment is described by a classical force field.
The table below highlights key computational methods and their applications.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction barriers, and spectroscopic data. |
| Ab initio Methods | High-accuracy benchmark calculations for calibrating more approximate methods. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and condensed-phase behavior. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of interactions with biological systems and enzymatic transformations. |
Synergistic Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
The most profound insights into the chemistry of this compound will undoubtedly come from a close collaboration between experimental and theoretical chemists. This synergistic approach allows for a "synthesis-predict-test-refine" cycle that can accelerate discovery and deepen understanding.
For example, computational studies can be used to predict the most likely products of a novel reaction, guiding the experimentalist in their synthetic efforts and analytical characterization. manchester.ac.uk Conversely, unexpected experimental results can challenge existing theoretical models, leading to the development of more refined and accurate computational methods.
A key area for this synergy is in the elucidation of complex reaction mechanisms. Spectroscopic techniques such as in-situ NMR and IR can be used to identify transient intermediates, while computational modeling can provide detailed energetic and structural information about these species and the transition states that connect them. This combined approach can provide a complete picture of a chemical transformation that would be difficult to obtain using either method alone.
The future of this compound research will be defined by this integrated approach, where computational predictions inspire new experiments and experimental data validates and improves theoretical models, leading to a comprehensive and predictive understanding of this fascinating molecule.
Q & A
Basic Research Questions
Q. What are established synthetic routes for 2-cyclopropyl-1,3-dimethylbenzene, and what purification methods are recommended?
- Methodology : Cyclopropane ring formation can be achieved via (1) cyclopropanation of 1,3-dimethylbenzene derivatives using transition metal catalysts (e.g., nickel-phosphine complexes, as demonstrated in cyclopropane-containing diene systems ), or (2) nucleophilic substitution reactions involving cyclopropyl precursors. Post-synthesis purification typically employs recrystallization (using solvents like dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity product .
Q. How can this compound be characterized to confirm structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C NMR) to confirm cyclopropyl proton splitting patterns and methyl group positions.
- Mass spectrometry (MS) for molecular ion validation (expected m/z ~160-162 for C₁₁H₁₄).
- Deuterated internal standards (e.g., m-xylene-d₁₀) for quantitative analysis via GC-MS or HPLC to ensure trace-level accuracy .
Q. What safety protocols are critical when handling cyclopropane-containing aromatic compounds?
- Methodology : Despite limited direct data, analog compounds (e.g., brominated dimethylbenzenes) suggest:
- Use of fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure.
- Avoidance of strong oxidizers to prevent unintended cyclopropane ring-opening reactions .
Advanced Research Questions
Q. How does the cyclopropyl substituent in this compound influence its physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Solubility assays : Compare with non-cyclopropyl analogs (e.g., 1,3-dimethylbenzene) in polar/non-polar solvents. Cyclopropane’s strain may reduce aqueous solubility, requiring logP measurements (shake-flask or HPLC methods) .
- Thermal stability : Conduct differential scanning calorimetry (DSC) to assess decomposition thresholds. Cyclopropane rings may destabilize at >150°C, necessitating inert storage conditions .
Q. How can researchers resolve contradictions in reported reactivity data for cyclopropane-functionalized aromatics?
- Methodology :
- Multi-technique validation : Cross-reference kinetic studies (UV-Vis, NMR monitoring) with computational models (DFT calculations) to identify reaction pathways.
- Controlled environment replication : Use inert atmospheres (argon/glovebox) to isolate oxygen/moisture effects, as cyclopropanes are prone to ring-opening under acidic/oxidizing conditions .
Q. What experimental designs are optimal for studying the bioactivity of this compound derivatives?
- Methodology :
- Receptor binding assays : Use GABAₐ receptor models (see solubility-dependent cut-off effects in bromo/fluoro analogs) to test modulation efficacy. Measure IC₅₀ values via electrophysiology or fluorescence-based assays .
- Structure-activity relationship (SAR) studies : Synthesize derivatives with varying substituents (e.g., halogens, methoxy groups) and correlate with bioactivity using multivariate regression .
Q. How can stability issues during long-term storage of this compound be mitigated?
- Methodology :
- Stability-indicating assays : Monitor degradation via HPLC-MS under accelerated conditions (40°C/75% RH).
- Stabilizers : Add radical scavengers (e.g., BHT) or store in amber vials under nitrogen to prevent photolytic/oxidative degradation .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
